1-Ethyl-3-methylpiperidine-3-carboxylic acid
Description
Contextual Significance in Chemical Synthesis and Biological Science
In the realm of chemical synthesis, piperidine (B6355638) carboxylic acids serve as versatile intermediates for the construction of more complex molecules. The presence of both a secondary or tertiary amine and a carboxylic acid group within the same molecule allows for a wide range of chemical transformations. These functional groups can be selectively protected or activated, enabling chemists to build intricate molecular architectures with a high degree of control. The rigid, chair-like conformation of the piperidine ring also provides a predictable three-dimensional scaffold, which is crucial for designing molecules that can interact with specific biological targets.
From a biological perspective, the piperidine motif is a common feature in many natural products and synthetic drugs. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including but not limited to, acting as anticonvulsants, analgesics, and agents for treating neurodegenerative disorders like Alzheimer's disease. ajchem-a.comresearchgate.net The carboxylic acid moiety often enhances the water solubility of these molecules and can serve as a key interaction point with biological receptors. For instance, (RS)-piperidine-3-carboxylic acid, also known as nipecotic acid, is a well-known inhibitor of gamma-aminobutyric acid (GABA) uptake, a critical process in neurotransmission. nih.gov
The table below summarizes some key properties of the parent compound, piperidine-3-carboxylic acid, to provide a comparative context.
| Property | Value |
| Molecular Formula | C6H11NO2 |
| Molecular Weight | 129.16 g/mol |
| Common Name | Nipecotic Acid |
| Key Biological Role | GABA uptake inhibitor |
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-3-methylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-10-6-4-5-9(2,7-10)8(11)12/h3-7H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUYERPASDPHOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 1 Ethyl 3 Methylpiperidine 3 Carboxylic Acid and Its Analogues
Established Methodologies for Piperidine (B6355638) Ring Construction
The construction of the piperidine ring is the foundational step in the synthesis. Several robust methodologies have been developed, each offering distinct advantages depending on the available starting materials and the desired substitution pattern.
One of the most direct and widely used methods for synthesizing the piperidine core is the catalytic hydrogenation of corresponding pyridine (B92270) precursors. nih.govdicp.ac.cn This approach benefits from the commercial availability of a wide range of substituted pyridines. The aromaticity of the pyridine ring necessitates the use of catalysts and often requires elevated pressures of hydrogen gas. dicp.ac.cn
For a molecule like 1-Ethyl-3-methylpiperidine-3-carboxylic acid, a plausible precursor would be a 3-methyl-3-pyridinecarboxylic acid derivative. The hydrogenation process saturates the aromatic ring to form the desired piperidine structure. A variety of catalysts are effective for this transformation, with rhodium, palladium, and ruthenium being commonly employed. nih.govnih.govorganic-chemistry.org Recent advancements have also explored electrocatalytic hydrogenation at ambient temperature and pressure, offering a more energy-efficient alternative to traditional high-pressure thermochemical methods. nih.govacs.org
Table 1: Comparison of Catalysts for Pyridine Hydrogenation
| Catalyst | Hydrogen Source | Conditions | Key Advantages |
|---|---|---|---|
| Rhodium on Carbon (Rh/C) | H₂ gas | 80 °C, 5 atm | Effective for various heteroaromatics, can be performed in water. organic-chemistry.org |
| Palladium on Carbon (Pd/C) | Ammonium (B1175870) Formate | Reflux | Avoids strong acids and high-pressure H₂, simple procedure. organic-chemistry.org |
| Ruthenium Trichloride (RuCl₃·xH₂O) | Ammonia Borane | - | Metal-free transfer hydrogenation, good for various heterocycles. organic-chemistry.org |
| Rhodium Complex ([RhCp*Cl₂]₂) | Formic Acid/Triethylamine | - | Transfer hydrogenation, useful for asymmetric reductions. dicp.ac.cn |
Intramolecular cyclization strategies build the piperidine ring from an acyclic precursor that already contains the requisite nitrogen and carbon atoms. nih.gov These methods are powerful for controlling stereochemistry and regioselectivity. nih.gov A common approach is the reductive amination of a linear amino-aldehyde or amino-ketone, where the amine and carbonyl groups at opposite ends of the molecule react to form a cyclic imine, which is then reduced in situ to the piperidine. nih.gov
Another key strategy is intramolecular nucleophilic substitution, where a nitrogen nucleophile attacks an electrophilic carbon center within the same molecule, displacing a leaving group to form the C-N bond that closes the ring. beilstein-journals.org For example, a 5,6-dihaloalkane can react with a primary amine in a one-pot synthesis to generate the piperidine ring. nih.gov The success of these cyclizations often depends on factors that favor the 6-membered ring formation over competing intermolecular reactions. nih.gov
Modern synthetic chemistry has seen the emergence of powerful alkene cyclization methods for piperidine synthesis. These reactions often utilize transition metal catalysts to facilitate the intramolecular addition of a nitrogen-containing group across a double bond. nih.gov For instance, gold(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates is an effective route to various cyclic amines. organic-chemistry.org
Wacker-type aerobic oxidative cyclization, catalyzed by palladium, can form piperidines from appropriate aminoalkene precursors. organic-chemistry.org Radical-mediated cyclizations also provide a pathway to the piperidine core. nih.gov For example, cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes can produce piperidines in good yields. nih.gov These methods are valued for their ability to tolerate a wide range of functional groups and for their potential to create complex polycyclic systems. nih.gov
Functionalization and Derivatization Approaches for this compound
Once the piperidine ring is formed, or during its construction, specific functional groups must be introduced and manipulated to arrive at the final target molecule.
The introduction of the ethyl group at the nitrogen atom (N-alkylation) is a crucial step. This is typically achieved by reacting the secondary amine of the piperidine precursor with an ethylating agent, such as ethyl bromide or ethyl iodide, often in the presence of a non-nucleophilic base like potassium carbonate or diisopropylethylamine to neutralize the acid formed during the reaction. researchgate.net
An alternative and widely used method is reductive amination. The piperidine nitrogen can be reacted with acetaldehyde (B116499) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the N-ethyl group directly. google.com
The methyl group at the C3 position is often incorporated into the precursor before the ring-forming step. For instance, if starting from a pyridine derivative, a 3-methylpyridine (B133936) precursor would be selected. In syntheses involving cyclization, the methyl group would be part of the acyclic starting material. Post-cyclization alkylation at the C3 position is also possible, for example, by generating an enamine or enolate from a piperidone intermediate and reacting it with a methylating agent. odu.edu
The carboxylic acid group at the C3 position is a versatile handle for creating a wide range of derivatives, most commonly esters and amides.
Esterification can be accomplished through several standard methods. The Fischer esterification, involving heating the carboxylic acid with an alcohol (e.g., ethanol (B145695) for an ethyl ester) in the presence of a strong acid catalyst, is a classic approach. orgsyn.org For more sensitive substrates, milder conditions may be required, such as using coupling agents or converting the carboxylic acid to a more reactive species like an acyl chloride followed by reaction with an alcohol.
Amidation involves forming a bond between the carboxylic acid and an amine. Direct thermal condensation of the carboxylic acid and amine is possible but often requires high temperatures. mdpi.com More commonly, the carboxylic acid is activated using a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). These reagents facilitate the formation of the amide bond under mild conditions. nih.gov Another strategy involves converting the carboxylic acid to an acyl fluoride, which then readily reacts with amines to form amides. rsc.org
Table 2: Common Reagents for Esterification and Amidation
| Transformation | Reagent Class | Example Reagents | Typical Conditions |
|---|---|---|---|
| Esterification | Acid Catalysts | Sulfuric Acid (H₂SO₄) | Heat with excess alcohol. orgsyn.org |
| Esterification | Alkylating Agents | Diethyl Sulfate | Reaction with carboxylate salt. google.com |
| Amidation | Carbodiimides | EDC, DCC | Room temperature, often with an additive like DMAP or HOBt. nih.gov |
| Amidation | Acyl Fluoride Precursors | 2-Pyridinesulfonyl Fluoride | Mild, one-pot synthesis from carboxylic acid. rsc.org |
Protecting Group Chemistry in this compound Synthesis
In the multi-step synthesis of complex molecules like this compound, protecting groups are essential tools to prevent unwanted side reactions at reactive functional groups, namely the secondary amine and the carboxylic acid. biosynth.comwikipedia.org The selection of an appropriate protecting group is critical and is based on its stability under various reaction conditions and the ease of its selective removal. ucoz.com
The carboxylic acid moiety is often protected as an ester, such as a methyl, ethyl, or benzyl (B1604629) ester, to prevent its interference in reactions targeting other parts of the molecule. Benzyl esters are particularly advantageous as they can be deprotected via hydrogenolysis, often concurrently with a Cbz group on the nitrogen. ucoz.com The use of orthogonal protecting groups—groups that can be removed under different conditions—is a key strategy, allowing for the selective deprotection of one functional group while others remain protected. biosynth.com
Table 1: Common Protecting Groups in Piperidine Carboxylic Acid Synthesis
| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition |
|---|---|---|---|---|
| Amine | tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acid (e.g., TFA) |
| Amine | Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | Hydrogenolysis |
| Amine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) |
| Carboxylic Acid | Benzyl ester | Bn | Benzyl alcohol, acid catalyst | Hydrogenolysis |
Stereoselective Synthesis of this compound Derivatives
Achieving the desired three-dimensional structure is paramount for biological activity. The synthesis of derivatives of this compound requires robust methods to control the stereochemistry at the C3 quaternary center and potentially other stereocenters on the piperidine ring.
A classic strategy to induce stereoselectivity is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. For the synthesis of chiral piperidines, auxiliaries such as (R,R)- and (S,S)-pseudoephedrine can be used to form amides, which then direct the diastereoselective alkylation at the α-position. wikipedia.org Similarly, chiral oxazolidinones, pioneered by David A. Evans, are widely used to control the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.org In the context of piperidine synthesis, a chiral auxiliary derived from phenethylamine (B48288) has been shown to control the stereochemistry introduced at the C2 position during cyclization. lincoln.ac.uk Another approach utilizes sugar-derived auxiliaries, such as immobilized galactose, to direct the stereoselective synthesis of chiral piperidine derivatives. researchgate.net
Asymmetric catalysis offers a more efficient and atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. Several catalytic methods are applicable to the synthesis of enantioenriched piperidines.
One powerful method is the rhodium-catalyzed asymmetric reductive Heck reaction. This approach can be used on pyridine derivatives to generate 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govacs.org Another strategy involves the catalytic asymmetric hydrogenation of substituted pyridine precursors. While challenging, methods using N-iminopyridinium ylides have been developed, providing access to substituted piperidines with good enantiomeric excesses. acs.org Phosphine-catalyzed [4+2] annulation reactions between imines and allenes represent another route to furnish functionalized piperidine derivatives with very good stereoselectivity. researchgate.net
Table 2: Examples of Asymmetric Catalysis in Piperidine Synthesis
| Catalytic Method | Catalyst System | Substrate Type | Product | Enantioselectivity (ee) |
|---|---|---|---|---|
| Asymmetric Reductive Heck nih.govacs.org | Rhodium / Chiral Ligand | Phenyl pyridine-1(2H)-carboxylate & Boronic Acids | 3-Aryl-tetrahydropyridines | High (up to 99% ee) |
| Asymmetric Hydrogenation acs.org | Iridium / Chiral Phosphine Ligand | N-acyliminopyridinium ylides | Substituted Piperidines | Good |
When a molecule contains multiple stereocenters, controlling their relative configuration (diastereoselectivity) is crucial. For piperidine rings, the hydrogenation of a substituted pyridine precursor often leads to the cis-diastereomer. rsc.org This cis-product can then sometimes be converted to the thermodynamically more stable trans-diastereomer through a process called epimerization, which involves temporarily removing a proton from a stereocenter and allowing it to re-protonate from the opposite face. rsc.org
Other methods include diastereoselective cyclization reactions. For instance, a stereoselective three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines. rsc.org Diastereoselective epoxidation of tetrahydropyridine (B1245486) intermediates, followed by regioselective ring-opening, provides a route to highly substituted, oxygenated piperidines with well-defined stereochemistry. nih.govacs.org The nitro-Mannich reaction has also been employed to create functionalized piperidines with three contiguous stereocenters in a diastereoselective manner. researchgate.net
Advanced Methodologies and Process Development
The transition from a laboratory-scale synthesis to large-scale industrial production requires the development of safe, efficient, and scalable processes. Modern methodologies like flow chemistry are increasingly being adopted by the pharmaceutical industry to meet these demands.
Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of active pharmaceutical ingredients (APIs). drreddys.com These benefits include enhanced heat and mass transfer, precise control over reaction parameters like temperature and residence time, improved safety by minimizing the volume of hazardous materials at any given time, and the potential for automation and integration of multiple synthetic steps. beilstein-journals.orgnih.govmdpi.com
For piperidine synthesis, continuous flow protocols have been successfully developed. A practical flow process using Grignard reagents has been shown to rapidly produce various enantioenriched α-substituted piperidines with high yields and diastereoselectivities. acs.orgorganic-chemistry.org Flow electrochemistry has also emerged as a powerful tool, enabling the synthesis of substituted piperidines through electroreductive cyclization in a microreactor, offering good yields and scalability. imperial.ac.ukresearchgate.net The implementation of continuous processing can significantly improve the efficiency, safety, and economics of manufacturing complex molecules like this compound. nih.govacs.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Di-tert-butyl dicarbonate |
| Benzyl chloroformate |
| Trifluoroacetic acid |
| (R,R)-pseudoephedrine |
| (S,S)-pseudoephedrine |
| Phenyl pyridine-1(2H)-carboxylate |
Principles of Green Chemistry in Piperidine Carboxylic Acid Synthesis
The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like piperidine carboxylic acids is crucial for minimizing environmental impact and improving the sustainability of chemical processes. unibo.it These principles focus on aspects such as atom economy, the use of safer solvents and reagents, and the development of energy-efficient catalytic methods. rsc.org
Atom Economy
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are considered greener as they generate minimal waste. rsc.org In the context of the proposed synthesis for this compound, the N-alkylation step can be designed to have a high atom economy. For instance, a catalytic reaction using ethanol as the ethylating agent, which proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, is highly atom-economical as the only byproduct is water. lu.seacs.org This is in contrast to traditional alkylation with ethyl iodide, which generates iodide salts as byproducts, lowering the atom economy.
Catalytic Methods
The use of catalysts is a cornerstone of green chemistry, as they can replace stoichiometric reagents, reduce reaction times, and lower energy consumption. In piperidine synthesis, various catalytic systems have been developed. For the N-alkylation of secondary amines like piperidine derivatives, catalysts based on non-noble metals such as manganese and titanium have been shown to be effective and offer a more sustainable alternative to precious metal catalysts. acs.orgresearchgate.netacs.org These catalysts facilitate the reaction with alcohols, avoiding the use of more hazardous alkyl halides. acs.orgresearchgate.net
Safer Solvents
The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or bio-based solvents. mdpi.com Water is an especially attractive green solvent due to its non-toxicity, non-flammability, and abundance. mdpi.com Recent research has demonstrated the feasibility of conducting piperidine synthesis in aqueous media, which can also simplify product isolation and purification. nih.gov
The following table provides a comparative overview of traditional versus green approaches for key steps in piperidine carboxylic acid synthesis.
| Synthetic Step | Traditional Approach | Green Chemistry Approach | Key Advantages of Green Approach |
| N-Alkylation | Use of stoichiometric alkyl halides (e.g., ethyl iodide) in volatile organic solvents (e.g., acetonitrile). researchgate.net | Catalytic N-alkylation with an alcohol (e.g., ethanol) using a non-noble metal catalyst. acs.orgresearchgate.netacs.org | Higher atom economy, avoidance of toxic reagents, use of a renewable alkylating agent. |
| Solvent Choice | Use of chlorinated hydrocarbons or polar aprotic solvents (e.g., DMF). researchgate.net | Use of water, ethanol, or other bio-based solvents. mdpi.comnih.gov | Reduced toxicity and environmental pollution, improved safety profile. |
| Ring Formation | Multi-step classical methods with protecting groups. | One-pot multicomponent reactions or biocatalytic methods. core.ac.uk | Increased efficiency, reduced number of synthetic steps and waste generation. |
By integrating these green chemistry principles, the synthesis of this compound and its analogues can be designed to be not only efficient but also environmentally responsible, aligning with the broader goals of sustainable chemical manufacturing.
Chemical Reactivity and Mechanistic Investigations of 1 Ethyl 3 Methylpiperidine 3 Carboxylic Acid
Oxidation and Reduction Reactions of the Piperidine (B6355638) Ring and Carboxylic Acid Group
The presence of both a piperidine ring and a carboxylic acid group in 1-Ethyl-3-methylpiperidine-3-carboxylic acid allows for a range of oxidation and reduction reactions. The specific outcome of these reactions is highly dependent on the choice of reagents and reaction conditions.
Oxidation Reactions:
The piperidine ring, being a tertiary amine, is susceptible to oxidation. Strong oxidizing agents can lead to the formation of N-oxides or oxidative cleavage of the ring. The carboxylic acid group is generally resistant to further oxidation under standard conditions. However, the oxidation of the piperidine ring can be complex. For instance, oxidation of N-alkyl piperidines can lead to the formation of iminium ions, which are valuable intermediates in organic synthesis. The regioselectivity of this oxidation can be influenced by the substitution pattern on the piperidine ring.
The methyl group at the 3-position is also a potential site for oxidation, although this typically requires harsh conditions. The oxidation of alkyl side chains on aromatic rings to carboxylic acids is a well-established transformation, often employing strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. libretexts.org While the piperidine ring is not aromatic, the principles of C-H bond oxidation can be relevant.
| Oxidizing Agent | Potential Product(s) | Comments |
| Hydrogen Peroxide | This compound N-oxide | Oxidation at the nitrogen atom is a common reaction for tertiary amines. |
| Potassium Permanganate (KMnO4) | Complex mixture of oxidation products, potential for ring cleavage. | Harsh oxidizing conditions can lead to non-selective oxidation. |
Reduction Reactions:
The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4). uop.edu.pkchadsprep.comlibretexts.org Milder reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not effective for the reduction of carboxylic acids. uop.edu.pk The reduction with LiAlH4 proceeds via a nucleophilic acyl substitution mechanism, where a hydride ion attacks the carbonyl carbon. acsgcipr.orgsaskoer.ca
The piperidine ring itself is already in a reduced state and is therefore generally stable to further reduction under typical hydride reduction conditions.
| Reducing Agent | Product | Typical Conditions |
| Lithium Aluminum Hydride (LiAlH4) | (1-Ethyl-3-methylpiperidin-3-yl)methanol | Anhydrous ether or THF, followed by aqueous workup. uop.edu.pksaskoer.ca |
| Sodium Borohydride (NaBH4) | No reaction | Not a sufficiently strong reducing agent for carboxylic acids. uop.edu.pk |
Nucleophilic Substitution Reactions Involving Piperidine Nitrogen or Carboxylic Acid Derivatives
The carboxylic acid group of this compound can be readily converted into a variety of derivatives, such as esters, amides, and acid chlorides, through nucleophilic acyl substitution reactions. These derivatives are often important for modulating the compound's biological activity or for use as synthetic intermediates.
The formation of amides, for example, can be achieved by first activating the carboxylic acid, followed by reaction with an amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a coupling additive such as 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.comresearchgate.net This method is widely used in peptide synthesis and for the preparation of other amide-containing molecules. researchgate.netnih.goviajpr.comrsc.org
The piperidine nitrogen, being a tertiary amine, is nucleophilic and can participate in reactions with electrophiles. However, its reactivity is sterically hindered by the ethyl and methyl groups.
| Reagent(s) | Derivative Formed | General Reaction |
| Thionyl Chloride (SOCl2) | 1-Ethyl-3-methylpiperidine-3-carbonyl chloride | R-COOH + SOCl2 → R-COCl + SO2 + HCl |
| Alcohol (R'-OH), Acid Catalyst | Ester (R-COOR') | R-COOH + R'-OH ⇌ R-COOR' + H2O |
| Amine (R'R''NH), Coupling Agent (e.g., DCC, EDC) | Amide (R-CONR'R'') | R-COOH + R'R''NH → R-CONR'R'' + H2O |
Hydrolytic Stability and Transformations of Ester Derivatives
Ester derivatives of this compound are susceptible to hydrolysis, which can occur under both acidic and basic conditions, to regenerate the parent carboxylic acid. The rate of hydrolysis is influenced by factors such as pH, temperature, and the steric and electronic properties of the alcohol moiety of the ester.
The hydrolytic stability of these esters is an important consideration in pharmaceutical applications, as it can affect the drug's shelf life and in vivo metabolic fate. Studies on the hydrolysis of structurally related pyrrole-containing bioconjugates have shown that the stability can be significantly influenced by the local chemical environment. mdpi.com
| Derivative | Transformation | Conditions |
| Ethyl 1-ethyl-3-methylpiperidine-3-carboxylate | Hydrolysis | Acidic or basic aqueous solution |
| Methyl 1-ethyl-3-methylpiperidine-3-carboxylate | Hydrolysis | Acidic or basic aqueous solution |
Derivatization Strategies for Enhanced Research Utility
Derivatization of this compound is a key strategy to enhance its utility in various research applications, such as improving its analytical detection or modifying its biological properties. The carboxylic acid group is a prime target for such modifications. thermofisher.com
For analytical purposes, the carboxylic acid can be converted into a fluorescent or UV-active derivative to improve its detection by techniques like high-performance liquid chromatography (HPLC). researchgate.net This often involves reacting the carboxylic acid with a labeling reagent that contains a chromophore or fluorophore. nih.gov For instance, carbodiimide-mediated coupling with a fluorescent amine is a common strategy. thermofisher.comnih.gov
In the context of medicinal chemistry, derivatization is used to create libraries of related compounds for structure-activity relationship (SAR) studies. For example, the synthesis of a series of N-substituted piperidine-3-carbohydrazide-hydrazones has been explored for the development of agents against Alzheimer's disease. nih.gov Similarly, other piperidine-3-carboxylic acid analogs have been synthesized and evaluated for their potential as anticonvulsants. ajchem-a.com
| Derivatization Goal | Strategy | Example Reagent(s) |
| Improved Analytical Detection | Fluorescent labeling of the carboxylic acid | Fluorescent amine + EDC/DMAP thermofisher.comnih.gov |
| Structure-Activity Relationship Studies | Amide library synthesis | Various amines + coupling agents ajchem-a.comresearchgate.net |
| Prodrug Formation | Esterification of the carboxylic acid | Various alcohols + acid catalyst |
Computational and Theoretical Studies of 1 Ethyl 3 Methylpiperidine 3 Carboxylic Acid
Conformational Analysis and Energetic Landscapes
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis is a critical step in computational chemistry that explores the different spatial arrangements of a molecule and their corresponding energy levels. For piperidine (B6355638) derivatives, the six-membered ring can adopt several conformations, with the "chair" form being the most stable.
Computational studies on substituted piperidines, such as methyl-substituted pipecolinates, have utilized methods like hydrogenation of pyridine (B92270) precursors to synthesize various isomers. whiterose.ac.uk The relative stereochemistry of these isomers is often confirmed through techniques like single-crystal X-ray diffraction and analysis of coupling constants in 1H NMR spectra. whiterose.ac.uk Epimerization experiments can be conducted to convert between different diastereoisomers, for example, from cis to trans forms. whiterose.ac.uk
Table 1: General Conformational Preferences of Substituted Piperidines
| Conformation | Relative Energy | Key Features |
| Chair | Lowest | Most stable conformation with minimal steric strain. Substituents can be in axial or equatorial positions. |
| Boat | Higher | Less stable due to torsional strain and steric hindrance between flagpole hydrogens. |
| Twist-Boat | Intermediate | More stable than the pure boat form but less stable than the chair form. |
Quantum Chemical Calculations (e.g., DFT, Molecular Electrostatic Potential Mapping)
Quantum chemical calculations offer a deeper understanding of the electronic structure and reactivity of molecules. Density Functional Theory (DFT) is a widely used method to optimize molecular geometries and calculate various electronic properties. researchgate.netnih.gov For piperidine derivatives, DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a powerful tool to visualize the charge distribution on the molecular surface. nih.govuni-muenchen.deresearchgate.netchemrxiv.orgchemrxiv.org It helps in identifying the electrophilic and nucleophilic sites of a molecule, which are crucial for understanding intermolecular interactions, particularly with biological targets. nih.govuni-muenchen.de In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. researchgate.netchemrxiv.org For 1-Ethyl-3-methylpiperidine-3-carboxylic acid, the MEP map would likely show a negative potential around the carboxylic acid group, indicating its potential to interact with positively charged residues in a receptor binding site.
Table 2: Key Parameters from Quantum Chemical Calculations for Piperidine Analogues
| Parameter | Typical Information Gained | Relevance to this compound |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net | Would predict the molecule's kinetic stability and reactivity in biological systems. |
| Dipole Moment | Measures the overall polarity of the molecule. | Influences solubility and the ability to cross biological membranes. |
| Atomic Charges | Provides insight into the charge distribution across the molecule. | Helps in understanding intermolecular interactions like hydrogen bonding. |
| Molecular Electrostatic Potential | Visualizes electron-rich and electron-poor regions. nih.govuni-muenchen.deresearchgate.netchemrxiv.orgchemrxiv.org | Predicts sites of interaction with biological macromolecules. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. ijnc.iracgpubs.orgnih.govresearchgate.netresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding their binding modes. For piperidine derivatives, docking studies have been employed to investigate their interactions with various targets, such as opioid receptors and acetylcholinesterase. acgpubs.orgtandfonline.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. tandfonline.com
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and conformational changes. ijnc.irmdpi.comnih.govnih.govdovepress.com MD simulations can be used to refine the docked poses and calculate binding free energies, which are more accurate predictors of binding affinity than docking scores alone. nih.gov For this compound, MD simulations could be used to assess the stability of its binding to a target protein and to understand the role of water molecules in the binding pocket.
Table 3: Common Applications of Molecular Docking and Dynamics for Piperidine Derivatives
| Technique | Application | Insights Gained |
| Molecular Docking | Virtual screening of compound libraries. acgpubs.orgtandfonline.com | Identification of potential hits and their binding poses. |
| Prediction of binding affinity. tandfonline.com | Ranking of compounds based on their predicted potency. | |
| Elucidation of binding modes. acgpubs.orgtandfonline.com | Understanding the key interactions between the ligand and the receptor. | |
| Molecular Dynamics | Refinement of docked complexes. ijnc.irmdpi.comnih.govnih.govdovepress.com | Assessment of the stability of the binding pose over time. |
| Calculation of binding free energies. nih.gov | More accurate prediction of binding affinity. | |
| Study of conformational changes. nih.gov | Understanding the dynamic nature of the ligand-receptor interaction. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Piperidine Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govmdpi.comresearchgate.netnih.govnih.govscienceforecastoa.com QSAR models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity. nih.govnih.gov
For piperidine analogues, QSAR studies have been conducted to model their activity against various targets. researchgate.netnih.govnih.gov These studies typically involve the calculation of a wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters. nih.govnih.gov Statistical methods such as multiple linear regression (MLR) and partial least squares (PLS) are then used to build the QSAR model. researchgate.net The predictive power of the model is assessed through various validation techniques. nih.gov A successful QSAR model can provide valuable insights into the key structural features that influence the biological activity of piperidine derivatives, guiding the design of more potent analogues. researchgate.net
Table 4: Common Descriptors Used in QSAR Studies of Piperidine Analogues
| Descriptor Type | Examples | Information Encoded |
| Electronic | Partial charges, dipole moment, HOMO/LUMO energies. nih.gov | Distribution of electrons and reactivity. |
| Steric | Molecular weight, volume, surface area. nih.gov | Size and shape of the molecule. |
| Hydrophobic | LogP, polar surface area. nih.gov | Lipophilicity and ability to cross membranes. |
| Topological | Connectivity indices, shape indices. | Molecular branching and shape. |
Pharmacophore Development and Molecular Design
A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to interact with a specific biological target. encyclopedia.pubnih.gov Pharmacophore models are developed based on the structures of known active compounds and can be used to screen for new compounds with similar features. nih.gov For piperidine derivatives, pharmacophore models have been developed to identify the essential features for binding to targets like the sigma receptor. nih.gov These models typically include features such as hydrophobic groups, hydrogen bond donors and acceptors, and positively ionizable centers. nih.gov
Once a pharmacophore model is established, it can be used to guide the design of new molecules with improved activity and selectivity. encyclopedia.pub This process, known as molecular design, involves modifying the structure of a lead compound to better fit the pharmacophore model and to optimize its interactions with the target. enamine.net For this compound, a pharmacophore model could be developed based on its interactions with a specific target, which would then inform the design of novel analogues with enhanced therapeutic potential.
Table 5: Common Pharmacophoric Features for Piperidine-Based Ligands
| Feature | Description | Importance |
| Hydrophobic Group | A nonpolar region of the molecule. | Interacts with hydrophobic pockets in the receptor. |
| Hydrogen Bond Donor | A group that can donate a hydrogen atom to form a hydrogen bond. | Forms specific interactions with the receptor. |
| Hydrogen Bond Acceptor | A group that can accept a hydrogen atom to form a hydrogen bond. | Forms specific interactions with the receptor. |
| Positive Ionizable Center | A group that can carry a positive charge at physiological pH. | Often crucial for electrostatic interactions with the target. |
| Aromatic Ring | A planar, cyclic, conjugated system. | Can participate in pi-pi stacking or other aromatic interactions. |
Investigation of Biological Interactions and Mechanisms of Action for 1 Ethyl 3 Methylpiperidine 3 Carboxylic Acid Derivatives
In Vitro Molecular Target Identification and Validation
Derivatives based on the piperidine-3-carboxylic acid scaffold have been identified as modulators of various molecular targets, including enzymes, receptors, and transporters. The nature of the substitutions on the piperidine (B6355638) ring and the carboxylic acid moiety dictates the affinity and selectivity for these targets.
Enzyme Modulation and Inhibition Kinetics
Amide derivatives of piperidine carboxylic acids have shown potential as inhibitors of specific enzymes. For instance, novel piperidine/piperazine amide derivatives of chromone-2-carboxylic acid have been synthesized and evaluated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory processes. acgpubs.org In one study, a chromone-2-amide derivative featuring a benzyl (B1604629) piperidine group on the amide side was identified as an effective sEH inhibitor, displaying a concentration-dependent inhibition with an IC50 value of 1.75 μM. acgpubs.org This suggests that the piperidine moiety is a key pharmacophore for sEH inhibition. researchgate.net
Furthermore, benzoylpiperidine derivatives have been investigated as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL). unipi.it The synthesis of these compounds often involves the amide condensation of a substituted benzoic acid with a piperidine amine, followed by modifications to explore structure-activity relationships. unipi.it
Receptor Binding Profiling and Selectivity
Piperidine and dehydropiperidine carboxylic acid analogs have been designed as potent dual agonists for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.gov These receptors are key regulators of lipid and glucose metabolism. The structure-activity relationship (SAR) studies of these compounds focus on optimizing their binding affinity and agonistic activity at these nuclear receptors. nih.gov
In a different context, a complex derivative, 1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]- 3-benzylpiperidine-3(S)-carboxylic acid ethyl ester (L-163,540), has been identified as a potent growth hormone secretagogue. nih.gov This indicates that specific substitutions on the piperidine-3-carboxylic acid core can lead to high-affinity interactions with receptors that regulate hormone release. nih.gov
Ion Channel and Transporter Interactions
Derivatives of piperidine-3-carboxylic acid (also known as nipecotic acid) are well-documented as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs). biorxiv.org These transporters are crucial for regulating GABA levels in the central nervous system. A study on nipecotic acid derivatives with terminally double-substituted allenic spacers identified a highly potent and selective inhibitor of the mouse GABA transporter subtype 4 (mGAT4). biorxiv.org Specifically, the (S)-enantiomer, (S)-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]piperidine-3-carboxylic acid, demonstrated potency in the nanomolar range for mGAT4 and its human equivalent, hGAT-3, with pIC50 values of 6.59 and 6.49, respectively. biorxiv.org
Additionally, a class of piperidine carboxamides has been reported as potent, noncovalent agonists of the transient receptor potential ankyrin 1 (TRPA1) channel, which is a sensor for irritants and a target for pain and inflammation therapies. nih.gov These findings highlight the potential for piperidine-3-carboxylic acid derivatives to modulate ion channel and transporter activity. nih.govnih.gov
Cellular Pathway Analysis in Preclinical Models
The engagement of molecular targets by piperidine-3-carboxylic acid derivatives translates into measurable effects on cellular pathways. In preclinical models, these compounds have been shown to induce specific cellular phenotypes and modulate signaling cascades.
N-arylpiperidine-3-carboxamide derivatives have been identified for their ability to induce a senescence-like phenotype in human melanoma A375 cells. nih.gov One hit compound from a high-throughput screen showed moderate senescence-inducing activity (EC50 = 1.24 μM) and antiproliferative activity (IC50 = 0.88 μM). nih.gov Further optimization led to the identification of a more potent analog that strongly induced cell growth inhibition and senescence-like morphological changes, demonstrating the potential of this scaffold in cancer therapy by modulating cellular senescence pathways. nih.gov
The biosynthesis of piperine, an alkaloid containing a piperidine ring, involves the L-lysine metabolism pathway for the formation of the piperidine heterocycle. biorxiv.org While this concerns the natural synthesis of a piperidine-containing molecule rather than the action of a synthetic derivative, it underscores the biological relevance of pathways involving this structural motif. biorxiv.org
Structure-Activity Relationship (SAR) Elucidation for Biological Activity
The biological activity of 1-Ethyl-3-methylpiperidine-3-carboxylic acid derivatives is profoundly influenced by their chemical structure. SAR studies are crucial for optimizing potency, selectivity, and other pharmacological properties.
Impact of Substitution Patterns on Molecular Recognition and Biological Response
The substitution pattern on the piperidine ring and modifications of the carboxylic acid group are key determinants of biological activity.
For N-arylpiperidine-3-carboxamide derivatives with anti-melanoma activity, the stereochemistry at the 3-position of the piperidine ring is critical. The S-configuration of one derivative displayed significantly higher senescence-inducing activity (EC50 of 0.27 μM) compared to both the racemic mixture and the R-enantiomer, indicating a high level of enantioselectivity for its biological target. nih.gov
In the case of nipecotic acid derivatives targeting GABA transporters, the nature of the substituent on the piperidine nitrogen dictates potency and selectivity. The introduction of a four-carbon atom allenic spacer terminally substituted with two 4-chlorophenyl residues resulted in a highly potent mGAT4 inhibitor. biorxiv.org This highlights the importance of the N-substituent in achieving selective interactions with transporter subtypes.
The carboxylic acid group itself is often essential for activity, potentially participating in hydrogen bonding or salt bridge interactions with the biological target. drugdesign.org Esterification of the carboxylic acid in some pyrrolopyrimidine series, for example, leads to a complete loss of biological activity, confirming the crucial role of the free carboxyl group as a hydrogen bond donor or for ionic interactions. drugdesign.org
The table below summarizes the impact of structural modifications on the biological activity of piperidine-3-carboxylic acid derivatives based on findings from related compound series.
| Core Structure Modification | Target/Activity | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| Stereochemistry at C3-position | Anti-melanoma (Senescence Induction) | The S-enantiomer showed significantly higher potency (EC50 = 0.27 µM) compared to the R-enantiomer, demonstrating high enantioselectivity. | nih.gov |
| N-Substituent (Allenic spacer with aryl groups) | GABA Transporter (mGAT4) Inhibition | A 1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl] substituent conferred high potency (pIC50 = 6.59) and selectivity for the mGAT4 subtype. | biorxiv.org |
| Carboxylic Acid Esterification | General Receptor/Enzyme Binding | Esterification often leads to a significant drop or complete loss of activity, indicating the free carboxyl is crucial for interaction (e.g., as H-bond donor). | drugdesign.org |
| Amide Formation (at C3-carboxyl) | Soluble Epoxide Hydrolase (sEH) Inhibition | Conversion to a chromone-2-amide with a benzyl piperidine resulted in a potent inhibitor (IC50 = 1.75 µM). | acgpubs.org |
Role of Stereochemistry in Biological Interactions
The spatial arrangement of atoms, or stereochemistry, is a pivotal factor in determining the biological interactions of chiral molecules such as the derivatives of this compound. The presence of stereocenters in these molecules means they can exist as different stereoisomers, each potentially exhibiting unique pharmacological profiles. While direct studies on this compound are limited, the principles of stereoselectivity observed in related piperidine-containing compounds provide a framework for understanding its potential biological behavior.
For instance, research on various biologically active 4-arylpiperidine-3-carboxylic acid derivatives has consistently demonstrated that the specific three-dimensional orientation of substituents on the piperidine ring dictates the molecule's ability to bind to biological targets. The formation of a single diastereomer is often crucial for potent and selective activity. This highlights the general principle that biological systems, being chiral themselves, often interact preferentially with one stereoisomer over another.
In the broader context of drug development, the separation and characterization of individual enantiomers are critical, as different enantiomers of a chiral drug can have significantly different potencies, and in some cases, different pharmacological effects altogether. Although specific data for this compound is not yet available, it is hypothesized that its enantiomers would exhibit differential biological activities.
Table 1: General Principles of Stereochemistry in Biological Interactions of Piperidine Derivatives
| Principle | Description | Relevance to this compound |
| Enantioselectivity | Biological targets (e.g., receptors, enzymes) are chiral and often show preferential binding to one enantiomer of a chiral ligand. | The different enantiomers of this compound are expected to have distinct biological activities and potencies. |
| Diastereoselectivity | In molecules with multiple stereocenters, the relative configuration of these centers (diastereomers) significantly impacts biological activity. | Derivatives of this compound with additional stereocenters would likely show activity profiles dependent on their specific diastereomeric form. |
| Conformational Restriction | The rigidity or flexibility of the piperidine ring, influenced by its substituents, affects how the molecule can orient itself to bind to a target. | The ethyl and methyl groups on the piperidine ring of the target compound will influence its conformational preferences and, consequently, its biological interactions. |
In Vitro Biotransformation Pathways and Metabolite Identification (excluding human metabolism)
The study of how a compound is metabolized is crucial for understanding its efficacy and duration of action. In vitro biotransformation studies, typically using liver microsomes or hepatocytes from various animal species, can identify the primary metabolic pathways. For derivatives of this compound, several potential metabolic reactions can be anticipated based on the known metabolism of similar structures.
One relevant study on a complex 1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]-3(S)-benzyl-piperidine-3-carboxylic acid ethyl ester demonstrated that in rat liver microsomes, the ethyl ester group is susceptible to hydrolysis and trans-esterification. nih.gov This suggests that the carboxylic acid moiety of this compound could undergo esterification, and if administered as an ester, would likely be hydrolyzed back to the carboxylic acid.
Furthermore, the core piperidine ring itself can be a site of metabolism. General studies on piperidine metabolism have shown that N-oxidation is a potential biotransformation pathway. While specific metabolites for this compound have not been reported, it is plausible that the nitrogen atom on the piperidine ring could be oxidized.
Table 2: Potential In Vitro Biotransformation Pathways for this compound Derivatives
| Metabolic Reaction | Potential Site on Molecule | Expected Metabolite(s) |
| Hydrolysis | Carboxylic acid esters | Corresponding carboxylic acid |
| N-Dealkylation | N-ethyl group | N-desethyl-3-methylpiperidine-3-carboxylic acid |
| Hydroxylation | Piperidine ring, ethyl group, methyl group | Various hydroxylated metabolites |
| N-Oxidation | Piperidine nitrogen | N-oxide derivative |
It is important to note that these are predicted pathways based on the metabolism of structurally related compounds. Detailed in vitro studies using liver microsomes or hepatocytes from relevant preclinical species would be necessary to definitively identify the metabolites of this compound.
Advanced Analytical Methodologies for 1 Ethyl 3 Methylpiperidine 3 Carboxylic Acid
High-Resolution Chromatographic Techniques for Separation and Quantification (e.g., HPLC, Chiral Chromatography)
High-resolution chromatography is indispensable for the separation and quantification of 1-Ethyl-3-methylpiperidine-3-carboxylic acid from reaction mixtures, synthetic intermediates, and complex matrices. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose due to its versatility and sensitivity.
For routine analysis and quantification, a reversed-phase HPLC method is typically employed. A C18 column is often suitable, using a mobile phase consisting of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier like acetonitrile. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of the target compound from impurities with different polarities. Detection can be achieved using a UV-VIS detector, although the carboxylic acid functional group is a weak chromophore. For more sensitive detection, especially at low concentrations, derivatization with a fluorescent tag can be employed. Reagents such as 2-(2,3-anthracenedicarboximido)ethyl trifluoromethanesulfonate (B1224126) (AE-OTf) react with the carboxylic acid group to form a highly fluorescent ester, enabling detection limits in the femtomole range.
The presence of a chiral center at the 3-position of the piperidine (B6355638) ring means that this compound can exist as a racemic mixture of enantiomers. Chiral chromatography is necessary to separate and quantify these individual enantiomers. This can be accomplished using chiral stationary phases (CSPs) in either HPLC or Gas Chromatography (GC). For related piperidine compounds, enantiomeric enrichment has been achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization, a process that can be monitored and validated by chiral chromatography. google.com
Table 1: Illustrative HPLC Method Parameters for Piperidine Carboxylic Acid Derivatives
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., Gemini, 5 µm, 250 x 4.6 mm) | nih.gov |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | nih.gov |
| Mobile Phase B | Acetonitrile (MeCN) | nih.gov |
| Gradient | 5% to 95% B over a set time (e.g., 8 minutes) | nih.gov |
| Flow Rate | 0.8 - 1.0 mL/min | nih.gov |
| Detection | UV-VIS (e.g., 210, 254 nm) or Fluorescence after derivatization | nih.gov |
Advanced Spectroscopic Characterization Techniques (e.g., Detailed NMR Spectroscopy, Infrared Spectroscopy)
Spectroscopic techniques are crucial for the unambiguous identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the methyl group on the piperidine ring (a singlet), and the various methylene (B1212753) protons (-CH₂-) of the piperidine ring. The chemical shifts and coupling patterns of the ring protons would confirm their connectivity and conformation. For a similar compound, N,N-ethylmethyl-piperidine-4-carboxylic acid, the ethyl group protons appear as a quartet around 3.38 ppm and a triplet around 1.25 ppm. researchgate.net The ring protons typically appear as complex multiplets between 2.0 and 3.5 ppm. researchgate.net
¹³C NMR: The carbon NMR spectrum would show unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid (typically δ > 170 ppm), the quaternary carbon at the 3-position, and the carbons of the piperidine ring, ethyl group, and methyl group.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a carboxylic acid is characterized by several distinct and diagnostically useful peaks. spectroscopyonline.com
A very broad O-H stretching band is expected, typically spanning from 2500 to 3300 cm⁻¹, due to strong hydrogen bonding between the carboxylic acid groups. libretexts.org
A sharp and strong C=O stretching absorption for the carbonyl group should appear between 1700 and 1760 cm⁻¹. libretexts.org
A C-O stretching peak is generally found in the range of 1210 to 1320 cm⁻¹. spectroscopyonline.com
A broad O-H wagging peak may also be observed around 900-960 cm⁻¹. spectroscopyonline.com
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Key Signals/Bands | Reference |
|---|---|---|
| ¹H NMR | -COOH (broad singlet, δ > 10 ppm), -NCH₂CH₃ (quartet), Piperidine ring protons (multiplets, δ 2.0-3.5 ppm), -C-CH₃ (singlet), -NCH₂CH₃ (triplet) | researchgate.net |
| ¹³C NMR | C=O (δ > 170 ppm), Piperidine ring carbons, Ethyl group carbons, Methyl group carbon | rsc.org |
| IR Spectroscopy | O-H stretch (broad, 2500-3300 cm⁻¹), C=O stretch (strong, ~1700-1760 cm⁻¹), C-O stretch (~1210-1320 cm⁻¹), O-H wag (~900-960 cm⁻¹) | spectroscopyonline.comlibretexts.org |
Method Development and Validation for Purity and Identity Confirmation in Complex Research Samples
To ensure the reliability of analytical data, especially in complex research samples such as biological fluids or environmental matrices, the developed chromatographic methods must be rigorously validated. Method development focuses on optimizing parameters like column type, mobile phase composition, and detector settings to achieve the desired separation and sensitivity.
Validation is performed according to established guidelines (e.g., ICH, FDA) and typically assesses the following parameters: mod3pharma.com
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.
Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a given range.
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spiking a blank matrix with a known amount of the analyte.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
For complex samples, sample preparation is a critical step. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required to remove interfering substances and concentrate the analyte before chromatographic analysis. mdpi.com The choice of extraction method depends on the physicochemical properties of this compound and the nature of the sample matrix.
Conceptual and Preclinical Applications of 1 Ethyl 3 Methylpiperidine 3 Carboxylic Acid in Chemical Biology and Drug Discovery
Utility as a Synthetic Building Block for Complex Organic Molecules
The structure of 1-Ethyl-3-methylpiperidine-3-carboxylic acid, featuring a tertiary amine, a quaternary carbon center, and a carboxylic acid, offers multiple reaction handles for synthetic elaboration. This makes it a valuable building block for constructing more complex molecular architectures. nih.gov The piperidine (B6355638) ring provides a three-dimensional framework that is desirable in drug design, while its functional groups allow for a variety of chemical transformations. whiterose.ac.uk
The carboxylic acid moiety can be readily converted into a wide range of other functional groups. For instance, it can undergo amidation reactions with various amines to produce a library of amide derivatives, a common strategy for exploring structure-activity relationships (SAR). acgpubs.org This approach has been successfully used with related compounds like ethyl piperidine-3-carboxylate (ethyl nipecotate) to synthesize amides with significant antioxidant and anti-inflammatory properties. mdpi.com Similarly, esterification or reduction of the carboxylic acid to an alcohol opens up further synthetic possibilities.
The tertiary amine is nucleophilic and can be quaternized to form ammonium (B1175870) salts. The presence of both acidic (carboxylic acid) and basic (tertiary amine) centers within the same molecule allows for the formation of zwitterionic structures or salts, which can influence physicochemical properties like solubility. wikipedia.orgaqion.de The synthesis of piperidine carboxylic acids is a well-established field, often starting from the corresponding pyridine (B92270) carboxylic acids via catalytic hydrogenation. google.com This accessibility ensures a steady supply of the core scaffold for synthetic campaigns.
| Functional Group | Reaction Type | Resulting Compound Class | Potential Application |
|---|---|---|---|
| Carboxylic Acid | Amide Coupling | Amides | SAR studies, Bioisosteric replacement |
| Carboxylic Acid | Esterification | Esters | Prodrugs, Modification of lipophilicity |
| Carboxylic Acid | Reduction | Primary Alcohols | Introduction of new linkers or pharmacophoric groups |
| Tertiary Amine | Quaternization | Quaternary Ammonium Salts | Ionic liquid formation, Modulation of solubility |
Development as Chemical Probes for Elucidating Biological Systems
Chemical probes are small molecules designed to interact with a specific protein or biological target, enabling the study of its function in biological systems. While no specific research has been published on the use of this compound as a chemical probe, its scaffold is well-suited for such applications. Piperazine and piperidine cores are frequently incorporated into the design of fluorescent probes and other molecular tools. rsc.orgchemrxiv.org
The development of a chemical probe from this scaffold would involve the covalent attachment of a reporter group, such as a fluorophore, a biotin (B1667282) tag for affinity purification, or a photo-crosslinking moiety. The carboxylic acid functional group is an ideal attachment point for such modifications via a stable amide or ester linkage. For example, a fluorescent dye could be coupled to the carboxylic acid to create a probe for visualizing the localization of a target protein within living cells. The piperidine ring itself could serve as the recognition element that binds to the biological target of interest.
| Probe Type | Reporter Group | Potential Attachment Site | Application |
|---|---|---|---|
| Fluorescent Probe | Fluorophore (e.g., NBD, Fluorescein) | Carboxylic Acid (via amide bond) | Cellular imaging, Target localization |
| Affinity Probe | Biotin | Carboxylic Acid (via amide bond) | Target identification, Pull-down assays |
| Photoaffinity Probe | Benzophenone, Diazirine | Carboxylic Acid (via amide bond) | Covalent labeling of target proteins |
Strategies for Lead Compound Optimization and Analogue Development in Preclinical Research
Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). danaher.comyoutube.com The piperidine scaffold is a frequent subject of such optimization campaigns due to its favorable physicochemical properties and predictable geometry. researchgate.net Assuming this compound was identified as a lead compound, several strategies could be employed for its optimization.
Modification of the N-Alkyl Group: The N-ethyl group can be replaced with other alkyl or arylalkyl groups to probe for additional binding interactions or to modulate the compound's basicity and lipophilicity.
Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid group is often associated with poor cell permeability and rapid metabolism. It can be replaced with bioisosteres such as tetrazoles, hydroxamic acids, or sulfonamides to improve these properties while maintaining the key hydrogen bonding interactions with the target.
Variation of the C3-Methyl Group: The methyl group at the C3 position could be replaced with other small alkyl groups or hydrogen to investigate the steric tolerance of the binding pocket.
Ring Constraints and Scaffolding Hopping: The piperidine ring itself could be modified, for example by introducing conformational constraints or replacing it with other heterocyclic systems (scaffold hopping) to improve properties or escape patent-protected chemical space.
These modifications aim to build a detailed structure-activity relationship (SAR) and a structure-property relationship (SPR) to guide the design of a preclinical drug candidate. nih.gov
| Structural Modification | Rationale | Potential Impact on Properties |
|---|---|---|
| Replace N-ethyl with larger/smaller alkyl groups | Probe for hydrophobic pockets; modulate pKa | Altered potency, selectivity, and solubility |
| Replace C3-carboxylic acid with a tetrazole | Bioisosteric replacement to improve metabolic stability and cell permeability | Improved pharmacokinetic profile |
| Replace C3-methyl with hydrogen or ethyl | Explore steric requirements of the binding site | Increased or decreased binding affinity |
| Introduce substituents on the piperidine ring | Fine-tune conformation and vector orientation | Enhanced potency and selectivity |
Role in Agrochemical and Specialty Chemical Development
The utility of piperidine derivatives extends beyond pharmaceuticals into the agrochemical sector. Many commercial pesticides, including insecticides, fungicides, and herbicides, incorporate the piperidine structure due to its favorable biological activity and stability. ijnrd.orgrhhz.net For instance, the recently developed insecticide spiropidion (B8818410) contains a piperidine moiety. While there is no specific information on the use of this compound in agrochemicals, its structural features make it a plausible intermediate for the synthesis of novel active ingredients. ijnrd.org The carboxylic acid can be derivatized to amides or esters, which are common functional groups in commercial pesticides. nih.gov
In the realm of specialty chemicals, piperidine and its derivatives are used as corrosion inhibitors, rubber accelerators, and catalysts. ijnrd.org The bifunctional nature of this compound could make it a candidate for creating specialized polymers or surfactants.
| Compound Name | Agrochemical Class | General Function |
|---|---|---|
| Spiropidion | Insecticide | Acetyl-CoA carboxylase inhibitor |
| Dimepiperate | Herbicide | Inhibits very-long-chain fatty acid synthesis |
| Piperophos | Herbicide | Inhibits cell division |
| Fenpropidin | Fungicide | Sterol biosynthesis inhibitor |
Emerging Applications in Materials Science (e.g., Ionic Liquid Formation)
Ionic liquids (ILs) are salts with melting points below 100 °C, and they possess unique properties such as low vapor pressure, high thermal stability, and tunable solvency. nih.gov These characteristics make them attractive for a variety of applications, including as solvents for synthesis, electrolytes in batteries, and in biomass processing. nih.govmdpi.com
The structure of this compound is that of a cyclic amino acid. Amino acids are well-known for their ability to form zwitterions (or inner salts), where the acidic proton from the carboxylic acid group is transferred to the basic amine group. wikipedia.orgaqion.de In the solid state or in polar solvents, this compound likely exists predominantly in its zwitterionic form. This zwitterionic nature is a key feature in the design of certain types of ILs. rsc.org
Furthermore, this compound can be used to synthesize ionic liquids through several pathways:
Protic Ionic Liquids (PILs): By reacting the tertiary amine with a strong acid (HX), a piperidinium (B107235) cation can be formed, which, when paired with the conjugate base of the acid (X⁻), creates a PIL.
Anionic Functionalization: The carboxylic acid can be deprotonated with a suitable base (e.g., an organic cation hydroxide) to form a carboxylate anion. This anion can then be paired with a variety of cations (such as imidazolium (B1220033) or quaternary ammonium) to create a task-specific ionic liquid. rsc.org The synthesis of ILs from amino acids is a growing field of research, aiming to create biocompatible and biodegradable materials. ua.pt
| Ionic Liquid Type | Formation Strategy | Resulting Ion Pair Structure |
|---|---|---|
| Zwitterion (Inner Salt) | Intramolecular proton transfer | [N-ethyl-3-methyl-3-carboxypiperidinium]+[carboxylate]- |
| Protic Ionic Liquid (PIL) | Reaction with a strong acid (e.g., HNTf₂) | [1-Ethyl-3-methyl-3-carboxypiperidinium]+[NTf₂]- |
| Anionic Functionalized IL | Deprotonation with a base (e.g., [N₄₄₄₄]OH) | [N₄₄₄₄]+[1-Ethyl-3-methylpiperidine-3-carboxylate]- |
Q & A
Q. What are the common synthetic routes for 1-Ethyl-3-methylpiperidine-3-carboxylic acid derivatives, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization of piperidine rings, alkylation, and carboxylation. For example, alkylation of piperidine precursors with ethyl and methyl groups can be achieved using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF). Carboxylic acid introduction may require hydrolysis of ester intermediates using HCl or NaOH . Optimization involves adjusting reaction temperature (e.g., 60–80°C for cyclization), solvent polarity (DMF for polar intermediates), and catalyst selection (e.g., Pd/C for hydrogenation steps). NMR (¹H/¹³C) and LC-MS are critical for monitoring intermediate purity .
Q. How is the compound characterized analytically, and what purity thresholds are acceptable for biological studies?
- Methodological Answer: Characterization relies on ¹H/¹³C NMR for structural confirmation (e.g., distinguishing ethyl/methyl groups at δ 1.2–1.5 ppm and carboxylate protons at δ 12–14 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity ≥95% for biological assays. Impurity profiling via TLC or GC-MS is recommended for synthetic intermediates .
Q. What are the primary applications of this compound in peptide synthesis?
- Methodological Answer: Piperidine-carboxylic acid derivatives are widely used as protecting groups in peptide synthesis. The ethyl and methyl substituents enhance steric protection of reactive amine groups during coupling reactions. For example, Fmoc-protected analogs (e.g., 1-[(9H-fluoren-9-ylmethoxy)carbonyl] derivatives) enable selective deprotection under basic conditions (piperidine in DMF) while preserving the carboxylic acid functionality .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) impact biological activity in cancer or antimicrobial studies?
- Methodological Answer: Structure-activity relationship (SAR) studies reveal that ethyl and methyl groups at the 3-position enhance lipophilicity, improving membrane permeability. For instance, analogs with electron-withdrawing groups (e.g., -CF₃) on aromatic moieties show increased antibacterial potency against Gram-negative pathogens by disrupting efflux pumps . Computational modeling (e.g., molecular docking) can predict binding affinities to targets like kinases or bacterial topoisomerases .
Q. What experimental strategies resolve contradictions in reported biological target interactions?
- Methodological Answer: Discrepancies in target identification (e.g., cancer vs. inflammatory pathways) require orthogonal validation:
- Biochemical assays : Measure inhibition of specific enzymes (e.g., COX-2 for inflammation) using fluorogenic substrates.
- Cellular thermal shift assays (CETSA) : Confirm direct target engagement by monitoring protein stability post-treatment.
- CRISPR/Cas9 knockouts : Validate target necessity in cellular models .
Q. How can reaction yields be improved for large-scale synthesis without compromising stereochemical integrity?
- Methodological Answer:
- Catalyst optimization : Use chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective alkylation, achieving >90% ee.
- Flow chemistry : Continuous-flow systems reduce side reactions (e.g., racemization) by minimizing residence time at high temperatures.
- In-situ monitoring : FTIR or Raman spectroscopy detects intermediate formation in real-time, enabling rapid parameter adjustments .
Q. What are the challenges in quantifying interaction kinetics with protein targets, and how are they addressed?
- Methodological Answer: Challenges include low binding affinity (µM range) and nonspecific interactions. Solutions:
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) with immobilized targets.
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for high-affinity interactions.
- Competitive ELISA : Validates specificity using known inhibitors as controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
